molecular formula C14H22BrN B14020577 Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- CAS No. 63316-20-1

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-

Cat. No.: B14020577
CAS No.: 63316-20-1
M. Wt: 284.23 g/mol
InChI Key: JIWDYSKDSLBUQP-UHFFFAOYSA-N
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Description

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H22BrN It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two tert-butyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- typically involves the bromination of 3,5-bis(1,1-dimethylethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenamines.

    Oxidation Reactions: Products include nitrobenzenes or nitrosobenzenes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through pathways involving electrophilic aromatic substitution or nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 2-(1,1-dimethylethyl)-
  • Benzenamine, 3,5-bis(1,1-dimethylethyl)-
  • Benzenamine, 2-bromo-

Uniqueness

Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

63316-20-1

Molecular Formula

C14H22BrN

Molecular Weight

284.23 g/mol

IUPAC Name

2-bromo-3,5-ditert-butylaniline

InChI

InChI=1S/C14H22BrN/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,16H2,1-6H3

InChI Key

JIWDYSKDSLBUQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N)Br)C(C)(C)C

Origin of Product

United States

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